4-(Tetrahydropyran-4-yloxy)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tetrahydropyran-4-yloxy)benzoyl chloride is an organic compound with the molecular formula C12H13ClO3 and a molecular weight of 240.68 g/mol . It is a benzoyl chloride derivative where the benzoyl group is substituted with a tetrahydropyran-4-yloxy group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydropyran-4-yloxy)benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with tetrahydropyran in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is purified using industrial-scale techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydropyran-4-yloxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(Tetrahydropyran-4-yloxy)benzoic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane or toluene
Catalysts: Bases like pyridine or triethylamine
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Benzoic Acid: Formed by hydrolysis
Scientific Research Applications
4-(Tetrahydropyran-4-yloxy)benzoyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In the synthesis of biologically active molecules and as a building block for drug discovery.
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(Tetrahydropyran-4-yloxy)benzoyl chloride involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acylated products, which can then undergo further chemical transformations. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler acyl chloride without the tetrahydropyran group.
4-Hydroxybenzoyl Chloride: The precursor to 4-(Tetrahydropyran-4-yloxy)benzoyl chloride.
Tetrahydropyran-4-yloxybenzoic Acid: The hydrolysis product of this compound.
Uniqueness
This compound is unique due to the presence of the tetrahydropyran-4-yloxy group, which imparts different chemical properties and reactivity compared to simpler benzoyl chlorides. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
892501-93-8 |
---|---|
Molecular Formula |
C12H13ClO3 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
4-(oxan-4-yloxy)benzoyl chloride |
InChI |
InChI=1S/C12H13ClO3/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4,11H,5-8H2 |
InChI Key |
YTRCHFVXEUWTFK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.